Chemical and physical properties of 4-Bromo-6,8-difluoro-2-propylquinoline
Chemical and physical properties of 4-Bromo-6,8-difluoro-2-propylquinoline
The Rational Design and Synthetic Utility of 4-Bromo-6,8-difluoro-2-propylquinoline: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, heteroaromatic scaffolds serve as the architectural foundation for targeted molecular design. Among these, functionalized quinolines are privileged structures. This whitepaper provides an in-depth physicochemical and mechanistic analysis of 4-Bromo-6,8-difluoro-2-propylquinoline (CAS: 1189107-56-9) [1]. By dissecting the causality behind its specific substitution pattern—the electrophilic C4-bromine, the metabolically shielding C6/C8-fluorines, and the lipophilic C2-propyl group—we establish a framework for its application as a high-value building block in drug discovery and cross-coupling methodologies.
Structural Causality and Physicochemical Profiling
To utilize a building block effectively, a researcher must understand the "why" behind its physical properties. The structure of 4-Bromo-6,8-difluoro-2-propylquinoline is not arbitrary; it is a highly tuned system designed to balance reactivity with biological viability.
-
The C4-Bromo Substituent: Bromine at the 4-position of the quinoline ring is highly activated toward oxidative addition. The electron-deficient nature of the pyridine-fused ring reduces the electron density at C4, making the C-Br bond highly susceptible to insertion by low-valent transition metals (e.g., Pd(0) or Cu(I)).
-
The C6,8-Difluoro Motif: The strategic incorporation of 2 is a proven method to improve metabolic stability and bioavailability[2]. Fluorine at C6 blocks a primary site of cytochrome P450-mediated oxidative metabolism. Furthermore, the strongly electronegative fluorine at C8 exerts an inductive pull that lowers the pKa of the adjacent quinoline nitrogen, reducing basicity and thereby enhancing passive membrane permeability.
-
The C2-Propyl Group: The addition of a propyl chain introduces localized lipophilicity and steric bulk near the nitrogen heteroatom. This steric shielding can dictate the orientation of the molecule within a kinase hinge region or a parasitic target, while the aliphatic chain increases the overall partition coefficient (LogP).
Table 1: Physicochemical and Identity Profile
| Property | Value | Mechanistic Implication |
|---|---|---|
| CAS Number | 1189107-56-9[1] | Unique registry identifier for procurement and compliance. |
| Molecular Formula | C12H10BrF2N[3] | Defines stoichiometric calculations for synthesis. |
| Molecular Weight | 286.12 g/mol [4] | Optimal low-MW fragment for lead optimization. |
| Predicted LogP | ~4.2 | High lipophilicity; requires organic solvents for reactions. |
| Solubility Profile | Soluble in DCM, THF, DMF | Ideal for homogeneous transition-metal catalysis. |
Structure-Activity Relationship (SAR) logic of 4-Bromo-6,8-difluoro-2-propylquinoline.
Synthetic Utility: The C4-Bromo Advantage
The primary synthetic value of 1189107-56-9 lies in its capacity to act as an electrophilic partner in5[5]. The C4-position of the quinoline is electronically deficient, which accelerates the rate-determining oxidative addition step in the catalytic cycle. This allows for the rapid construction of C-C, C-N, and C-O bonds via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira protocols, respectively.
Catalytic cycle logic for the Suzuki-Miyaura cross-coupling at the C4 position.
Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to confirm mechanistic success at each stage, rather than relying solely on final-product isolation.
Objective: Synthesis of a C4-aryl derivative via Suzuki-Miyaura coupling.
Step 1: Reagent Assembly & Degassing (Causality: Preventing Catalyst Poisoning)
-
Action: In an oven-dried Schlenk flask, combine 4-Bromo-6,8-difluoro-2-propylquinoline (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the intermediate palladium complex, which is a strict geometric requirement for the final reductive elimination step.
-
Action: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) containing K₂CO₃ (2.0 equiv).
-
Causality: Water is mandatory to dissolve the inorganic base and facilitate the formation of the reactive boronate "ate" complex, which is required for transmetalation.
Step 2: Catalytic Initiation
-
Action: Heat the reaction mixture to 90 °C under a positive pressure of Argon for 4-6 hours.
-
Validation Checkpoint 1 (In-Process): At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: You must observe the disappearance of the starting material mass ( [M+H]+ = 286.1 / 288.1, showing the characteristic 1:1 isotopic ratio of bromine). The appearance of the product mass without the bromine isotopic signature confirms successful oxidative addition and reductive elimination.
Step 3: Quenching and Workup
-
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.
-
Causality: The highly lipophilic nature of the difluoro-propyl-quinoline core ensures near-complete partitioning into the organic layer, leaving inorganic palladium salts and excess boronic acid in the aqueous phase.
Step 4: Purification & Final Validation
-
Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation Checkpoint 2 (Structural): Perform ¹H and ¹⁹F NMR. Self-Validation: The ¹H NMR must show the disappearance of the distinct C3-proton doublet splitting pattern caused by the adjacent bromine, and ¹⁹F NMR must confirm the retention of the two fluorine signals (typically between -110 and -130 ppm), proving the core remained intact under basic heating conditions.
Pharmacological Grounding
The integration of 6 is well-documented, particularly in the development of antimalarial agents and kinase inhibitors[6]. The 4-amino and 4-aryl quinoline cores are known to intercalate DNA or bind to the ATP-binding pocket of kinases. By utilizing 4-Bromo-6,8-difluoro-2-propylquinoline, researchers bypass the arduous multi-step synthesis of the functionalized core, allowing them to immediately focus on late-stage diversification at the C4 position. The pre-installed fluorines ensure that any resulting lead compounds already possess a baseline defense against hepatic clearance, drastically reducing the attrition rate during in vivo pharmacokinetic (PK) profiling.
References
-
4-Bromo-6,8-difluoro-2-propylquinoline — Chemical Substance Information , NextSDS. 1
-
C12H10BrF2N - Chemical Dictionary , Guidechem. 4
-
Fluorine in medicinal chemistry , Chemical Society Reviews (RSC Publishing), 2008. 2
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review , RSC Advances, 2022. 6
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions , Chemical Reviews (ACS Publications), 2016. 5
Sources
- 1. nextsds.com [nextsds.com]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
